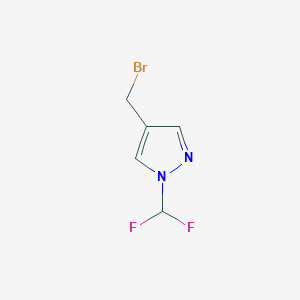
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is a heterocyclic compound that contains both bromomethyl and difluoromethyl functional groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents under radical conditions . The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthetic routes. This includes the use of continuous flow reactors for the difluoromethylation and bromination steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the difluoromethyl group.
Radical Reactions: The difluoromethyl group can be involved in radical reactions, which are useful for further functionalization of the compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can modify the difluoromethyl group .
Aplicaciones Científicas De Investigación
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Agrochemicals: It can be used in the development of new pesticides and herbicides due to its potential biological activity.
Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased stability or reactivity.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance the compound’s metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(bromomethyl)-1-(trifluoromethyl)-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
4-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
4-(bromomethyl)-1-(methyl)-1H-pyrazole: Similar structure but with a methyl group instead of a difluoromethyl group.
Uniqueness
4-(bromomethyl)-1-(difluoromethyl)-1H-pyrazole is unique due to the presence of both bromomethyl and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance metabolic stability and bioavailability, while the bromomethyl group can facilitate covalent binding to target proteins, making this compound particularly valuable in drug design and development .
Propiedades
Fórmula molecular |
C5H5BrF2N2 |
|---|---|
Peso molecular |
211.01 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-(difluoromethyl)pyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c6-1-4-2-9-10(3-4)5(7)8/h2-3,5H,1H2 |
Clave InChI |
CULRTWGNDUBKIY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1C(F)F)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


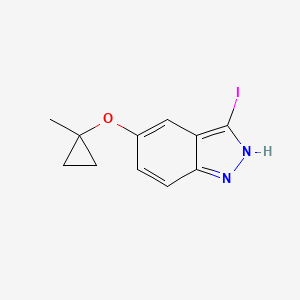

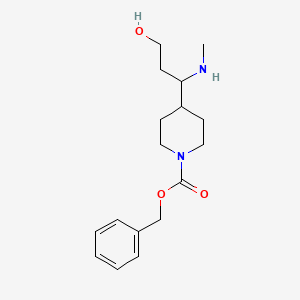
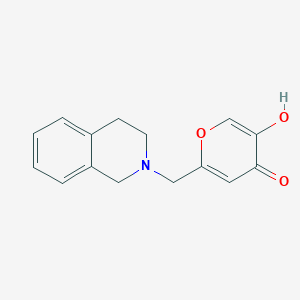
![N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B13978765.png)
![(1S,3aR,7aR)-Octahydro-7a-methyl-1-[(1S)-1-[3-methyl-3-[(triethylsilyl)oxy]butoxy]ethyl]-4H-inden-4-one](/img/structure/B13978767.png)
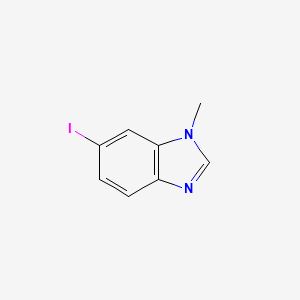
![3-(2-Carboxyethyl)-2-[2-[(3-ethyl-6-methoxy-5-methyl-3H-benzothiazol-2-ylidene)methyl]but-1-enyl]-6-methoxy-5-methylbenzothiazolium iodide](/img/structure/B13978780.png)
![(R)-4-((R)-4-benzyl-2-oxooxazolidin-3-yl)-3-((3,5-dichloro-4-fluoro-[1,1-biphenyl]-4-yl)methyl)-4-oxobutanal](/img/structure/B13978784.png)
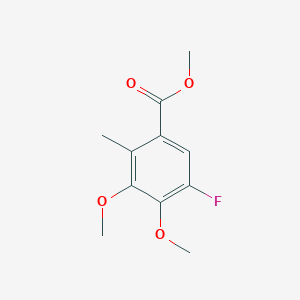
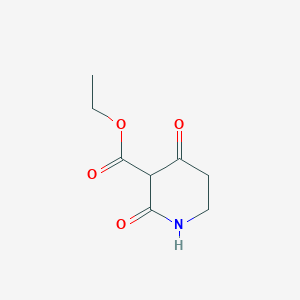
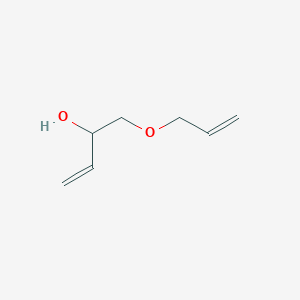
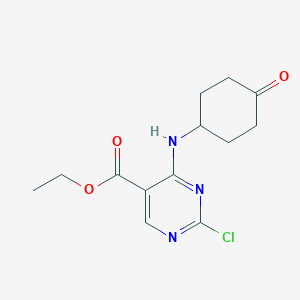
![6-Bromothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13978816.png)
